The T7 Tag Peptide: A Comprehensive Technical Guide for Researchers
The T7 Tag Peptide: A Comprehensive Technical Guide for Researchers
The T7 tag is a small, yet powerful, epitope tag widely utilized in molecular biology for the detection, purification, and characterization of recombinant proteins.[1][2] This in-depth guide provides researchers, scientists, and drug development professionals with a thorough understanding of the T7 tag, its properties, and its applications, complete with detailed experimental protocols and quantitative data.
Core Concepts of the T7 Tag Peptide
The T7 tag is an 11-amino acid peptide with the sequence MASMTGGQQMG.[1][2] It is derived from the N-terminus of the major capsid protein (gene 10) of the bacteriophage T7.[1][2] Its small size makes it unlikely to interfere with the structure, function, or localization of the protein to which it is fused.[1] The tag can be genetically engineered onto the N-terminus or C-terminus of a protein of interest, providing a reliable handle for subsequent analysis.[1]
The primary utility of the T7 tag lies in its specific recognition by high-affinity monoclonal or polyclonal antibodies. This interaction enables a range of applications, including:
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Protein Detection: T7-tagged proteins can be easily detected in complex biological samples using techniques like Western blotting and immunofluorescence.
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Protein Purification: The high-affinity interaction between the T7 tag and its corresponding antibody can be exploited for efficient one-step affinity purification of recombinant proteins.
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Protein-Protein Interaction Studies: The T7 tag can be used in immunoprecipitation experiments to isolate protein complexes and identify interacting partners.
Quantitative Data
This section provides a summary of key quantitative data associated with the use of the T7 tag peptide.
Table 1: T7 Tag Antibody Working Concentrations for Western Blotting
| Antibody Type | Supplier | Catalog Number | Recommended Dilution |
| Polyclonal | Cell Signaling Technology | 6885 | 1:1000 |
| Polyclonal | Proteintech | 14441-1-AP | 1:5000 - 1:50000 |
| Monoclonal | BioHippo | K200008M | 1:10000 - 1:15000 |
| Monoclonal | ORF Biologics | ORF.T7MAB-50 | 1:2000 - 1:5000 |
| Monoclonal | Agrisera | AS15 3082 | 1:500 - 1:5000 |
Note: Optimal antibody concentrations should be determined experimentally for each specific application and experimental setup.[3]
Table 2: T7 Tag Affinity Purification Resin Properties
| Product Name | Supplier | Binding Capacity |
| T7•Tag® Affinity Purification Kit | Merck Millipore / Novagen | ≥ 300 µg of T7•Tag β-galactosidase per ml of settled resin |
Table 3: Example of Recombinant Protein Yield with T7 Tag
| Protein | Expression System | Reported Yield | Reference |
| Mature Streptavidin | E. coli BL21(DE3)pLysS | Up to 230 mg/L | --INVALID-LINK--[4] |
Note: Protein yields can vary significantly depending on the protein of interest, expression host, and culture conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments involving T7-tagged proteins.
Western Blotting for Detection of T7-Tagged Proteins
This protocol outlines the steps for detecting a T7-tagged protein in a cell lysate by Western blotting.
Buffers and Reagents:
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Lysis Buffer (RIPA Buffer): 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS. Add protease inhibitors just before use.
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SDS-PAGE Sample Buffer (4x): 150 mM Tris-HCl, pH 7.0, 25% glycerol, 12% SDS, 0.05% bromophenol blue, 6% β-mercaptoethanol.
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Running Buffer (1x): 25 mM Tris base, 192 mM glycine, 0.1% SDS.
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Transfer Buffer (1x): 25 mM Tris base, 192 mM glycine, 20% methanol.
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TBST (Tris-Buffered Saline with Tween-20): 50 mM Tris, 150 mM NaCl, pH 7.6, with 0.1% Tween-20.
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Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.
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Primary Antibody Dilution Buffer: TBST with 5% BSA.
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Secondary Antibody Dilution Buffer: TBST with 5% non-fat dry milk.
Procedure:
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Sample Preparation:
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Lyse cells in ice-cold lysis buffer.
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Determine protein concentration of the lysate using a standard assay (e.g., BCA).
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Mix 30-50 µg of total protein with 4x SDS sample buffer to a final 1x concentration.
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Heat the samples at 95-100°C for 5 minutes.
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SDS-PAGE:
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Load samples and a molecular weight marker onto an appropriate percentage polyacrylamide gel.
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Run the gel according to the manufacturer's instructions.
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Protein Transfer:
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Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
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Immunodetection:
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Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
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Incubate the membrane with the primary anti-T7 tag antibody, diluted in primary antibody dilution buffer, overnight at 4°C with gentle agitation.
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Wash the membrane three times for 10 minutes each with TBST.
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Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in secondary antibody dilution buffer, for 1-2 hours at room temperature.
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Wash the membrane three times for 10 minutes each with TBST.
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Detection:
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Incubate the blot with a chemiluminescent substrate.
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Detect the signal using an appropriate imaging system.
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Immunoprecipitation of T7-Tagged Proteins
This protocol describes the immunoprecipitation of a T7-tagged protein from a cell lysate.
Buffers and Reagents:
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Lysis Buffer: (See Western Blotting protocol).
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Wash Buffer: HNTG buffer (20 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% Triton X-100, 10% glycerol) or PBS.
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Elution Buffer: 1x SDS-PAGE sample buffer or a low pH buffer (e.g., 0.1 M glycine, pH 2.5).
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Anti-T7 Tag Antibody
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Protein A/G Agarose Beads
Procedure:
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Lysate Preparation:
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Prepare cell lysate as described in the Western blotting protocol.
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Pre-clear the lysate by incubating with Protein A/G agarose beads for 30-60 minutes at 4°C on a rotator.
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Centrifuge to pellet the beads and transfer the supernatant to a new tube.
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Immunoprecipitation:
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Add the anti-T7 tag antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
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Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
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-
Washing:
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Pellet the beads by centrifugation at a low speed (e.g., 1000 x g) for 1 minute.
-
Carefully remove the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer. After the final wash, remove all residual buffer.
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-
Elution:
-
Resuspend the beads in 1x SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes to elute the protein for analysis by Western blotting.
-
Alternatively, for functional studies, elute with a low pH buffer and neutralize immediately.
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Affinity Purification of T7-Tagged Proteins
This protocol provides a general procedure for the purification of a T7-tagged protein using an anti-T7 tag antibody-coupled agarose resin.
Buffers and Reagents:
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Bind/Wash Buffer: 42.9 mM Na₂HPO₄, 14.7 mM KH₂PO₄, 27 mM KCl, 1.37 M NaCl, pH 7.3.
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Elution Buffer: 1 M Citric Acid, pH 2.2.
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Neutralization Buffer: 2 M Tris base, pH 10.4.
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Anti-T7 Tag Antibody Agarose Resin
Procedure:
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Lysate Preparation:
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Prepare a clarified cell lysate containing the T7-tagged protein in the bind/wash buffer.
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Binding:
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Add the anti-T7 tag antibody agarose resin to the lysate.
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Incubate at room temperature or 4°C with gentle mixing for 1-2 hours.
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Washing:
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Transfer the resin to a chromatography column or centrifuge to pellet the resin.
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Wash the resin with 10-20 column volumes of bind/wash buffer to remove unbound proteins.
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Elution:
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Elute the bound protein with elution buffer. Collect fractions into tubes containing neutralization buffer to immediately raise the pH.
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Analysis:
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Analyze the eluted fractions by SDS-PAGE and Coomassie staining or Western blotting to confirm the purity and identity of the protein.
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Visualizations
The following diagrams illustrate common experimental workflows involving the T7 tag peptide.
Caption: Workflow for expression and purification of a T7-tagged protein.
Caption: Step-by-step workflow for Western blotting of a T7-tagged protein.
Caption: General workflow for immunoprecipitation of a T7-tagged protein.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. T7-Tag Monoclonal Antibody - ORF Biologics [orfbiologics.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. High-yield production and purification of recombinant T7-tag mature streptavidin in glucose-stressed E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
